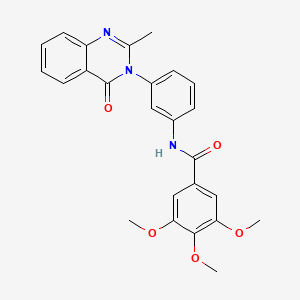![molecular formula C13H18N2O4S B2768116 1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene CAS No. 1428364-54-8](/img/structure/B2768116.png)
1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene, also known as DASB, is a radiolabeled serotonin transporter (SERT) ligand that has gained significant attention in scientific research. DASB is a potent and selective inhibitor of SERT, a protein responsible for the reuptake of serotonin in the brain. Due to its high affinity and specificity for SERT, DASB is widely used in various research applications, including the study of depression, anxiety, and other psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Photoinduced Intramolecular Charge Transfer
Studies have shown that the photochemical behavior of certain N-aryl-substituted trans-4-aminostilbenes, with variations in the N-aryl group, can significantly influence the formation of a twisted intramolecular charge transfer (TICT) state. This phenomenon is particularly observed in compounds with methoxy substituents, highlighting the role of methoxy groups in affecting photochemical properties (Yang et al., 2004). Such insights are crucial for understanding the photochemical applications of methoxybenzene derivatives in materials science and photophysics.
Catalysis and Crystal Structures
The synthesis and structural analysis of Schiff base copper(II) complexes from reactions involving methoxybenzene derivatives have demonstrated their efficiency and selectivity as catalysts in alcohol oxidation (Hazra et al., 2015). Such compounds' ability to act as tridentate chelating species in catalytic processes is significant for developing new catalysts in synthetic chemistry.
Molecular Structures and Interactions
The detailed study of substituted methoxybenzene derivatives has provided valuable information on their molecular structures and the interactions within their solids. This research contributes to the fundamental understanding of hydrogen bonding and molecular packing, which is vital for the design of materials with specific physical properties (Fun et al., 1997).
Electrosynthesis and Characterization
Electrosynthesis of polymers from methoxybenzene derivatives, such as 1-methoxy-4-ethoxybenzene, has highlighted the potential of these compounds in creating materials with unique electrical and optical properties. This research area opens up new avenues for developing advanced materials for electronics and photonics (Moustafid et al., 1991).
Catalytic Conversion for Biomass Lignin
The bifunctional catalytic conversion of anisole, a methoxybenzene compound, over Pt/HBeta catalysts has been investigated for its potential in converting biomass lignin into gasoline-range molecules. This research is crucial for sustainable energy and chemical production, demonstrating the role of methoxybenzene derivatives in biomass valorization (Zhu et al., 2011).
Eigenschaften
IUPAC Name |
1-[4-(dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-15(2)20(16,17)14-10-6-7-11-19-13-9-5-4-8-12(13)18-3/h4-5,8-9,14H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPLPMTSNUYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC#CCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2768038.png)
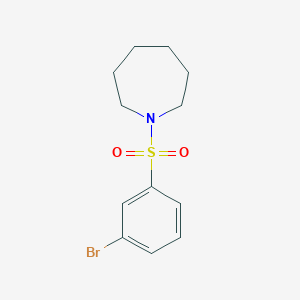
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide](/img/structure/B2768041.png)


![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)
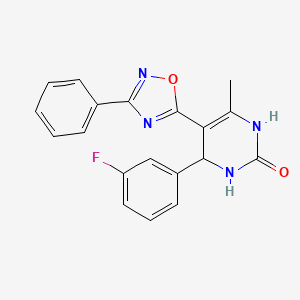
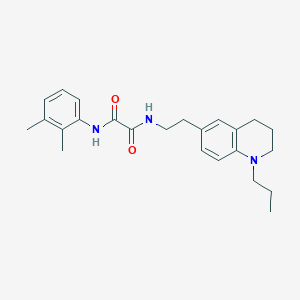
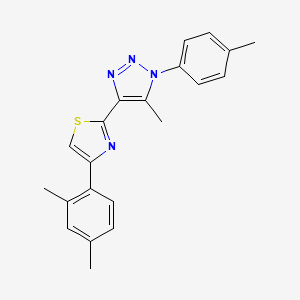
![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2768051.png)

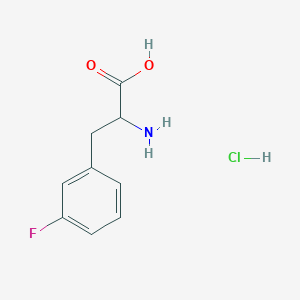
![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2768055.png)
